3,7-Dimethyloct-2-en-1-ol

Overview

Description

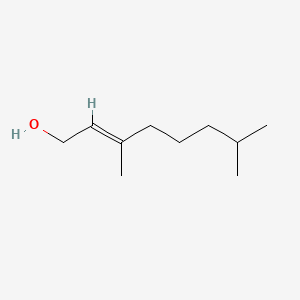

3,7-Dimethyloct-2-en-1-ol, also known as (2E)-3,7-Dimethyl-2-octen-1-ol, is an organic compound with the molecular formula C10H20O. It is a colorless liquid with a pleasant odor and is commonly used in the fragrance industry. The compound is characterized by the presence of a double bond and a hydroxyl group, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,7-Dimethyloct-2-en-1-ol can be synthesized through various methods. One common synthetic route involves the reaction of 3,7-dimethyl-1,6-octadiene with a suitable oxidizing agent to introduce the hydroxyl group at the terminal position. Another method involves the hydroboration-oxidation of 3,7-dimethyl-1-octene, followed by isomerization to obtain the desired product .

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of citral, a naturally occurring compound found in lemongrass oil. This process involves the selective reduction of the aldehyde group in citral to form the corresponding alcohol .

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyloct-2-en-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 3,7-dimethyloct-2-en-1-al using oxidizing agents such as pyridinium chlorochromate (PCC).

Reduction: Reduction of the double bond can yield 3,7-dimethyloctan-1-ol.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

Oxidation: 3,7-Dimethyloct-2-en-1-al

Reduction: 3,7-Dimethyloctan-1-ol

Substitution: 3,7-Dimethyloct-2-en-1-yl chloride

Scientific Research Applications

3,7-Dimethyloct-2-en-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including fragrances and pharmaceuticals.

Biology: The compound is studied for its potential antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a bioactive compound in drug development.

Mechanism of Action

The mechanism of action of 3,7-Dimethyloct-2-en-1-ol involves its interaction with cellular membranes and enzymes. The hydroxyl group allows it to form hydrogen bonds with biological molecules, affecting their structure and function. In antimicrobial applications, it disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death .

Comparison with Similar Compounds

Similar Compounds

Geraniol: Similar in structure but with a different position of the double bond.

Citronellol: Lacks the double bond present in 3,7-Dimethyloct-2-en-1-ol.

Linalool: Contains a different arrangement of the double bond and hydroxyl group.

Uniqueness

This compound is unique due to its specific double bond position and hydroxyl group, which confer distinct chemical reactivity and olfactory properties. This makes it particularly valuable in the fragrance industry and as an intermediate in organic synthesis .

Biological Activity

3,7-Dimethyloct-2-en-1-ol, also known as 2-Octen-1-ol, 3,7-dimethyl-, is an organic compound with the molecular formula C10H20O. It has garnered interest in various fields due to its biological activities, including its roles as a pheromone, potential therapeutic agent, and its applications in pest control. This article provides a detailed overview of its biological activity, supported by data tables and research findings.

Molecular Characteristics:

- Molecular Formula: C10H20O

- Molecular Weight: 156.2652 g/mol

Synthesis Methods:

this compound can be synthesized through:

- Partial Hydrogenation of Linalool: A common method that yields high purity.

- Catalytic Hydrogenation: Preferred in industrial settings for efficiency and scalability.

1. Pheromonal Activity

This compound functions as a pheromone in various biological systems. It interacts with olfactory receptors, triggering behavioral responses in insects and other organisms. This property is significant for applications in pest control, as it can attract or repel certain species.

2. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activities:

- Inhibition of Fungal Growth: Studies have shown that concentrations of 0.8 μL/mL and 0.1 μL/mL effectively inhibit the growth of Aspergillus flavus, a common spoilage fungus .

| Concentration (μL/mL) | Mycelial Growth Inhibition (%) |

|---|---|

| 0.1 | 100 |

| 0.8 | 100 |

3. Potential Therapeutic Effects

The compound is being investigated for its potential therapeutic effects, particularly:

- Anti-inflammatory Properties: Its mechanism involves disrupting microbial cell membranes, which may contribute to its anti-inflammatory effects.

4. Insecticidal and Repellent Properties

This compound has been identified as an active component in essential oils from plants like Eucalyptus camaldulensis and Litsea cubeba. These oils demonstrate insecticidal properties against mosquitoes and stored grain pests such as Sitophilus oryzae (rice weevil).

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal efficacy of nerol (cis isomer of this compound) against Aspergillus flavus. The results indicated complete inhibition of mycelial growth at specific concentrations, highlighting its potential use in food preservation and safety .

Case Study 2: Insect Behavior Modification

Research on the behavioral responses of insects to pheromones containing this compound revealed significant attraction to traps baited with this compound. This suggests its utility in developing eco-friendly pest management strategies.

The biological activity of this compound can be attributed to several mechanisms:

- Olfactory Receptor Binding: Initiates signaling pathways that influence behavior.

- Cell Membrane Disruption: Exhibits antimicrobial properties by disrupting the integrity of microbial cell membranes.

Properties

IUPAC Name |

(E)-3,7-dimethyloct-2-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-9(2)5-4-6-10(3)7-8-11/h7,9,11H,4-6,8H2,1-3H3/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNAWJUOCXKIHHG-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(=CCO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCC/C(=C/CO)/C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40607-48-5 | |

| Record name | 2-Octen-1-ol, 3,7-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040607485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,7-dimethyloct-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.982 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.